molecular formula C14H22ClNO B14859993 2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride

2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride

Cat. No.: B14859993
M. Wt: 255.78 g/mol
InChI Key: YSYLAFSMTXGATB-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride is a chemical compound with a molecular formula of C13H20ClNO. It is a crystalline powder that is soluble in water and other polar solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable amine and a ketone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(2,5-dimethylphenyl)propan-1-one hydrochloride

Uniqueness

2-Amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain and specific substitution pattern make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-amino-1-(2,5-dimethylphenyl)-4-methylpentan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-9(2)7-13(15)14(16)12-8-10(3)5-6-11(12)4;/h5-6,8-9,13H,7,15H2,1-4H3;1H

InChI Key

YSYLAFSMTXGATB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(CC(C)C)N.Cl

Origin of Product

United States

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